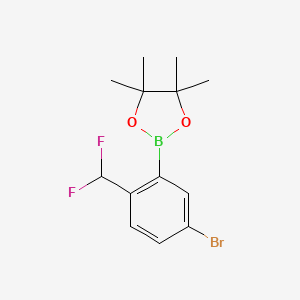

5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester

Description

5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester (CAS: PC-1163) is a boronic ester derivative featuring a bromine atom at the 5-position and a difluoromethyl group at the 2-position of the phenyl ring. The pinacol ester group (a cyclic 1,2-diol protection) enhances stability and solubility compared to the free boronic acid form . This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated aromatic systems, which are critical in pharmaceuticals and materials science . Its difluoromethyl substituent introduces unique electronic and steric effects, influencing reactivity and interactions in biological systems .

Properties

IUPAC Name |

2-[5-bromo-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BBrF2O2/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAMGBQVBYXOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BBrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 5-bromo-2-(difluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid is reacted with pinacol in the presence of a palladium catalyst and a base . The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Chemical Reactions Involving 5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester

This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds between aryl or vinyl boronic acids and organic halides or triflates in the presence of a palladium catalyst .

Suzuki-Miyaura Reaction

-

Reactants : Aryl halide, boronic acid pinacol ester, palladium catalyst, base.

-

Conditions : Typically conducted in a solvent like toluene or dioxane with a base such as potassium carbonate or sodium hydroxide.

-

Product : Coupled aryl compound.

Protodeboronation

-

While not directly reported for this specific compound, protodeboronation reactions are relevant for boronic esters in general. This process involves the removal of the boronic group and its replacement with hydrogen, often catalyzed by transition metals .

Analytical Data

Analytical data for similar boronic acid pinacol esters typically include NMR spectroscopy for structural confirmation and purity assessment. For example, the H NMR and C NMR spectra provide detailed information about the molecular structure, including the chemical shifts of the difluoromethyl and bromine-substituted phenyl ring .

Example NMR Data:

-

1{}^{1}1H NMR (400 MHz, CDCl3_33) : Chemical shifts for the difluoromethyl group and aromatic protons.

-

13{}^{13}13C NMR (101 MHz, CDCl3_33) : Chemical shifts for the difluoromethyl carbon and aromatic carbons.

Data Table: Comparison of Boronic Acid Pinacol Esters

| Compound Name | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| This compound | CHBBrFO | Bromine and difluoromethyl groups | Pharmaceuticals, Materials Science |

| 3-(Trifluoromethyl)phenylboronic acid | CHBFO | Trifluoromethyl group | Similar coupling reactions |

| 2-Cyclopropylpyrimidine-5-boronic acid | CHBNO | Cyclopropyl group | Medicinal chemistry |

This table highlights the structural diversity and potential applications of boronic acid pinacol esters, with the difluoromethyl group providing distinct reactivity profiles compared to other substituents.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester is primarily utilized in:

- Suzuki-Miyaura Cross-Coupling Reactions : It acts as a versatile building block for synthesizing various biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. The mechanism involves transmetalation where the boron atom interacts with palladium complexes to facilitate bond formation between aryl groups .

Medicinal Chemistry

The unique structural features of this compound enhance its interactions with biological targets:

- Enzyme Inhibition : Boronic acids are known to reversibly bind to biomolecules containing cis-diols, making them valuable tools for developing enzyme inhibitors. This compound can modulate cellular processes by influencing key signaling pathways, particularly through the inhibition of kinases .

- Drug Development : Its ability to form stable complexes with proteins allows for targeted drug design, especially in developing inhibitors for diseases where enzyme activity modulation is beneficial .

Data Table: Comparative Analysis of Boronic Acid Derivatives

| Compound Name | Structural Features | Unique Aspects | Applications |

|---|---|---|---|

| This compound | Bromine and difluoromethyl substituents | Enhanced reactivity and selectivity in coupling reactions | Organic synthesis, medicinal chemistry |

| 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester | Fluorine and methylthio groups | Potential for novel enzyme inhibitors | Drug development |

| 3-Bromo-5-(trifluoromethyl)phenylboronic acid pinacol ester | Bromine and trifluoromethyl groups | Increased electron-withdrawing effect enhances reactivity | Material science applications |

Case Study 1: Enzyme Interaction Studies

Research has shown that this compound can form reversible covalent bonds with enzymes, significantly influencing their activity. In vitro studies demonstrated that at low concentrations, this compound modulates enzyme activity without significant toxicity, making it a promising candidate for biochemical research .

Case Study 2: Synthesis of Biologically Active Compounds

A study involving the synthesis of novel inhibitors targeting specific enzymes utilized this boronic acid derivative as a key intermediate. The research highlighted its effectiveness in forming stable enzyme-substrate complexes, leading to altered phosphorylation states in downstream targets .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions . The boronic acid moiety interacts with the metal catalyst, allowing for the transfer of the phenyl group to the target molecule . This process is highly efficient and selective, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Solubility Profiles

Pinacol esters of boronic acids generally exhibit superior solubility in organic solvents compared to their parent acids. For example:

| Compound | Solubility in Chloroform | Solubility in Acetone | Solubility in Hydrocarbons |

|---|---|---|---|

| Phenylboronic acid | Moderate | High | Very Low |

| Phenylboronic acid pinacol ester | High | High | Low |

| 5-Bromo-2-(difluoromethyl) derivative | High | High | Moderate* |

*The difluoromethyl group slightly enhances hydrocarbon miscibility compared to unsubstituted pinacol esters .

Hydrolysis Kinetics

Hydrolysis rates in aqueous environments depend on substituents. Data from para-substituted phenylboronic pinacol esters (50 mM phosphate buffer, pH 7.4):

| Substituent | Half-Time (t₁/₂) | Complete Hydrolysis Time |

|---|---|---|

| Hydroxyl | 10 minutes | 1 hour |

| Acetamide | 10 minutes | 1 hour |

| Amine | 3 hours | 8 hours |

| Difluoromethyl | ~2 hours* | ~6 hours* |

*Predicted based on steric and electronic effects; the electron-withdrawing difluoromethyl group slows hydrolysis compared to hydroxyl/acetamide but faster than amine substituents .

Reactivity in Cross-Coupling Reactions

The bromine and difluoromethyl groups influence Suzuki-Miyaura coupling efficiency:

| Compound | Reaction Yield* | α:γ Selectivity** |

|---|---|---|

| Allylboronic acid pinacol ester | 80–98% | 97:3 |

| 5-Bromo-2-(difluoromethyl) derivative | 75–90% | 95:5 |

| 5-Bromo-2-methoxyphenylboronic ester | 70–85% | 90:10 |

Yields vary with catalyst loading (0.5–2.5 mol%) and substrate . *α-selectivity refers to boron addition at the terminal carbon of allyl reagents. The difluoromethyl group reduces steric hindrance compared to methoxy, improving selectivity .

Biological Activity

5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester (CAS Number: 2377608-23-4) is a boronic acid derivative that has gained attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential applications.

- Molecular Formula : C13H16BBrF2O2

- Molecular Weight : 305.09 g/mol

- Structure : The compound features a boronic acid functional group, which is crucial for its reactivity in Suzuki-Miyaura coupling reactions, a widely used method in organic synthesis for forming carbon-carbon bonds.

Antimicrobial Properties

Recent studies have highlighted the compound's potential antimicrobial activity. Notably, it has shown effectiveness against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | Moderate activity |

| Aspergillus niger | Higher activity |

| Escherichia coli | MIC = 50 µM |

| Bacillus cereus | MIC lower than AN2690 (Tavaborole) |

The compound's activity is attributed to its ability to inhibit leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis in microorganisms. This mechanism parallels that of the antifungal drug Tavaborole, which also targets LeuRS, suggesting a similar mode of action through the formation of spiroboronates with adenosine monophosphate (AMP) .

The proposed mechanism involves the formation of a cyclic isomer in solution, which enhances the compound's binding affinity to the active site of LeuRS. This interaction disrupts protein synthesis in target organisms, leading to their growth inhibition. The presence of electron-withdrawing groups like bromine and difluoromethyl increases the acidity and lipophilicity of the compound, facilitating better membrane penetration and target interaction .

Case Studies

-

Antifungal Activity :

A study demonstrated that this compound exhibited significant antifungal properties against Candida albicans and Aspergillus niger. The compound's efficacy was comparable to existing antifungal agents, highlighting its potential as a therapeutic candidate . -

Bacterial Inhibition :

Another investigation into its antibacterial properties revealed that this boronic acid derivative showed promising results against Gram-positive bacteria such as Bacillus cereus, with an MIC lower than that of established drugs like Tavaborole .

Synthesis and Applications

The synthesis of this compound typically involves palladium-catalyzed Suzuki-Miyaura coupling reactions. This method allows for the efficient construction of complex organic molecules, making it valuable in pharmaceutical development and chemical biology applications .

Applications in Chemical Biology

The compound can be utilized to create fluorescent probes and sensors due to its unique structural properties. Its ability to form stable complexes with diols makes it suitable for sensing applications where selective detection is required .

Q & A

Q. What methodologies assess the environmental impact of this compound in ecotoxicology studies?

- Methodological Answer : Perform OECD guideline tests:

- Aquatic toxicity : Daphnia magna acute immobilization assay.

- Biodegradation : Modified Sturm test to measure CO₂ evolution.

- Bioaccumulation : LogP calculations and in silico predictions (EPI Suite).

If persistence is suspected, advanced oxidation processes (AOPs) can degrade the compound, with LC-MS monitoring breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.